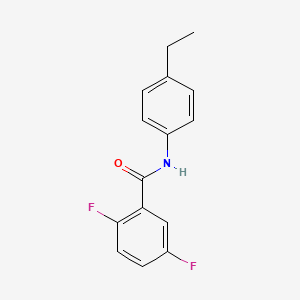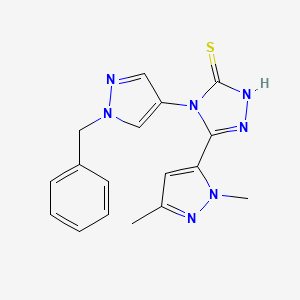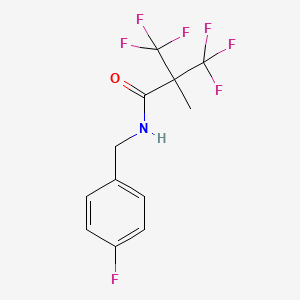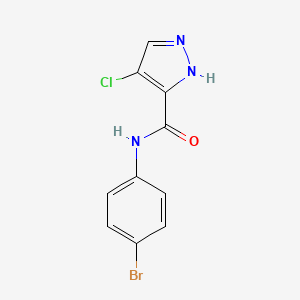![molecular formula C19H23NOS2 B4670872 N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B4670872.png)
N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide
Overview
Description
N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide, also known as MPTP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MPTP is a member of the propanamide family and is known for its unique molecular structure, which contains both thioether and thioester groups.
Mechanism of Action
The mechanism of action of N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide is not fully understood. However, it is believed that N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide exerts its anticancer activity by inducing apoptosis in cancer cells. N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide has been shown to activate the caspase pathway, which is involved in the programmed cell death of cancer cells. N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide also reduces the production of pro-inflammatory cytokines and oxidative stress, which can lead to the development of chronic diseases such as cancer and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide in lab experiments is its low toxicity. N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide has been shown to have low toxicity in animal studies, making it a safe candidate for further research. However, one of the limitations of using N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to explore the use of N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide in combination with other drugs to enhance its anticancer activity. Further research is needed to fully understand the mechanism of action of N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide and its potential therapeutic applications.
Conclusion:
In conclusion, N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. The synthesis of N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide involves the reaction of 3-phenylthiopropanoic acid with 2-methylbenzyl mercaptan in the presence of a coupling agent and a catalyst. N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide has been extensively studied for its potential anticancer, anti-inflammatory, and antioxidant properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide also reduces the production of pro-inflammatory cytokines and oxidative stress. However, further research is needed to fully understand the mechanism of action of N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide and its potential therapeutic applications.
Scientific Research Applications
N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide has been tested in vitro and in vivo for its anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS2/c1-16-7-5-6-8-17(16)15-22-14-12-20-19(21)11-13-23-18-9-3-2-4-10-18/h2-10H,11-15H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEJFYNQWIHUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCCNC(=O)CCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4670795.png)

![3-(4-bromophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B4670819.png)




![4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4670844.png)
![1-(3,4-dichlorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4670847.png)
![{4-[2-(3,5-dimethoxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B4670880.png)



![2-cyano-3-{5-[(4-cyanophenoxy)methyl]-2-furyl}-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4670899.png)